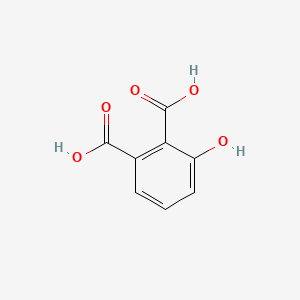

3-Hydroxyphthalic acid

Übersicht

Beschreibung

3-Hydroxyphthalic acid is an organic compound with the molecular formula C8H6O5 . It has an average mass of 182.130 Da and a monoisotopic mass of 182.021530 Da . It is also known by other names such as 3-hydroxybenzene-1,2-dicarboxylic acid and 1,2-Benzenedicarboxylic acid, 3-hydroxy- .

Synthesis Analysis

The synthesis of this compound has been explored in various studies. One method involves the hydroxylation of non-chemiluminescent phthalic hydrazide by hydroxyl radicals to give the strongly chemiluminescent 3-hydroxyphthalic hydrazide . Another approach involves the bioproduction of 3-Hydroxypropionic acid (3-HP), which is an economically important platform compound from which a panel of bulk chemicals, including this compound, can be derived .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms . The exact mass of the molecule is 182.02200 and it has a molar refractivity of 42.0±0.3 cm^3 .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.612g/cm^3, a boiling point of 422.5ºC at 760 mmHg, and a flash point of 223.4ºC .

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

3-Hydroxyphthalic acid is utilized in the synthesis of 3-hydroxyphthalans via the oxa-Pictet–Spengler reaction, catalyzed by nanosilica sulfuric acid. This method provides a new, powerful, and reusable heterogeneous catalyst for the rapid and large-scale synthesis of 3-hydroxyphthalans, highlighting its significance in chemical synthesis and potential industrial applications (Khorsandi et al., 2011).

Environmental and Analytical Applications

The presence of this compound in atmospheric aerosols and vehicular emissions has been investigated using a sensitive and reliable LC-ESI(−)/MS method. This study suggests that this compound could serve as a potential tracer for diesel engine emissions, indicating its applicability in environmental monitoring and analysis of air pollution sources (Yassine & Dabek-Zlotorzynska, 2010).

Photocatalysis Research

In photocatalysis research, the formation of 3-hydroxyphthalic hydrazide from non-chemiluminescent phthalic hydrazide has been employed as a selective reaction probe to study the formation of hydroxyl radicals in black light illuminated Degussa P25 TiO2 aerated suspensions. This work contributes to understanding the mechanisms of hydroxyl radical formation and its pH dependence in TiO2 photocatalysis, which is crucial for environmental and water treatment applications (Liao & Reitberger, 2013).

Organic Synthesis

The regioselective synthesis of 3-hydroxyphthalates and 2-hydroxyterephthalates has been achieved through chelation-controlled cyclization of 1,3-bis(silyloxy)-1,3-butadienes with various oxo-3-butenoates. This work showcases the flexibility and utility of this compound derivatives in constructing complex organic molecules, offering valuable methodologies for organic synthesis and material science (Shkoor et al., 2010).

Safety and Hazards

3-Hydroxyphthalic acid is considered harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Zukünftige Richtungen

3-Hydroxyphthalic acid has potential applications in various fields. For instance, it has been shown to be effective against human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), and it has also been used in the clinical control of cervical human papillomavirus (HPV) infections . This suggests potential future directions in medical and pharmaceutical research.

Wirkmechanismus

Target of Action

3-Hydroxyphthalic acid, when modified as 3HP-β-LG, has been shown to be an effective inhibitor of SARS-CoV-2 infection . The primary target of this compound is the SARS-CoV-2 virus itself, specifically the SARS-CoV-2 pseudovirus (PsV) and its variants .

Mode of Action

The compound interacts with the SARS-CoV-2 virus by inhibiting its ability to infect cells .

Biochemical Pathways

It is known that the compound can inhibit sars-cov-2 psv infection in a variety of cell types, including 293t/ace2 cells and vero-e6 cells . This suggests that the compound may affect a variety of biochemical pathways related to viral infection.

Pharmacokinetics

It is known that the compound, when used as an intranasal formulation, has been safely used in clinics since 2013 to block hpv infection . This suggests that the compound has good bioavailability and is well-tolerated in humans.

Result of Action

The primary result of the action of this compound is the inhibition of SARS-CoV-2 PsV infection . This results in a decrease in the ability of the virus to infect cells and cause disease. The compound is also effective against various SARS-CoV-2 variants, suggesting that it may have broad-spectrum antiviral activity .

Action Environment

The efficacy and stability of this compound may be influenced by various environmental factors. It is known that the compound has been safely used in a clinical setting, suggesting that it is stable and effective under a variety of conditions .

Biochemische Analyse

Biochemical Properties

3-Hydroxyphthalic acid plays a significant role in biochemical reactions, particularly in the modification of proteins. One notable interaction is with bovine beta-lactoglobulin, where this compound modifies the protein to form 3-Hydroxyphthalic anhydride-modified beta-lactoglobulin. This modified protein exhibits antiviral properties, inhibiting the entry of viruses such as human papillomavirus into host cells . The interaction between this compound and proteins involves the formation of covalent bonds, which can alter the protein’s structure and function.

Cellular Effects

This compound has been shown to influence various cellular processes. For instance, the modified form of beta-lactoglobulin, created using this compound, can inhibit viral infections in different cell types, including lung epithelial cells and Vero-E6 cells . This inhibition is achieved without causing cytotoxicity, indicating that this compound-modified proteins can be safely used in cellular environments. Additionally, this compound can affect cell signaling pathways and gene expression by modifying proteins that play crucial roles in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with proteins, leading to structural modifications. For example, this compound-modified beta-lactoglobulin binds to the positively charged regions of the human papillomavirus L1 protein, preventing the virus from attaching to host cell receptors This competitive inhibition is a key aspect of the antiviral activity of this compound-modified proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability of this compound-modified proteins, such as beta-lactoglobulin, remains consistent over extended periods, maintaining their antiviral properties . The degradation of this compound itself can occur, potentially affecting its long-term efficacy. In vitro studies have demonstrated that this compound-modified proteins retain their activity for several days, while in vivo studies suggest that the compound’s effects can persist for weeks.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound-modified proteins exhibit potent antiviral activity without causing adverse effects . At higher doses, there may be potential toxic effects, although these are generally minimal. Studies have shown that the threshold for toxicity is relatively high, making this compound a promising candidate for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as hydroxylases and dehydrogenases, which facilitate its conversion into other compounds . The metabolic flux of this compound can influence the levels of various metabolites, potentially affecting cellular metabolism. Additionally, this compound can interact with cofactors such as coenzyme A, further integrating into metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its solubility and affinity for different cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. Studies have shown that this compound-modified proteins can localize to various cellular compartments, including the endoplasmic reticulum and cytoplasm . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles. The activity of this compound can be modulated by its subcellular localization, affecting its interactions with other biomolecules.

Eigenschaften

IUPAC Name |

3-hydroxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUOZFHYBCRUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208848 | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-97-8 | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8LUD5V352 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

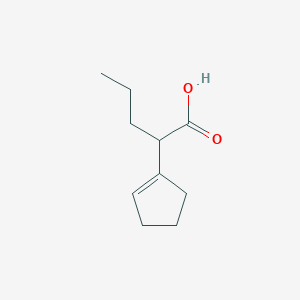

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

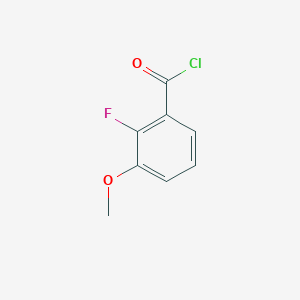

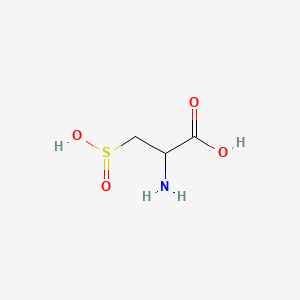

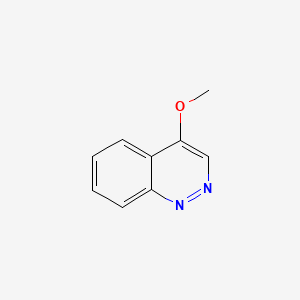

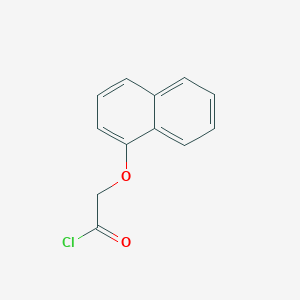

Feasible Synthetic Routes

A: 3-Hydroxyphthalic acid is produced as a secondary metabolite by certain fungi, notably Penicillium islandicum. During its growth, P. islandicum causes a significant drop in the culture medium's pH, reaching its most acidic point when anthraquinone pigments are formed. [, ] This observation led to the discovery of this compound in the culture medium, suggesting a link between the acid and pigment biosynthesis. [, ]

A: this compound is suggested to be an intermediate in the biosynthesis of anthraquinone pigments in P. islandicum. [] This is supported by the observation that a UV-mutant strain of P. islandicum produces larger quantities of this compound compared to the wild-type strain. [] Additionally, labeled acetate can be incorporated into this compound, aligning with the acetate theory of biosynthesis. []

A: this compound can be synthesized through various methods. One approach involves a Diels-Alder reaction using starting materials like 3-methoxy-2-pyrone or furan derivatives. [, ] Another method utilizes anhydrous 3-halophthalic acid reacted with an alkali metal bicarbonate in the presence of a phase-transfer catalyst and an inert solvent. []

A: Yes, this compound shows potential as a tracer for diesel engine emissions. [] A study using liquid chromatography-mass spectrometry demonstrated its presence in particulate matter from diesel engines. [] This finding suggests its potential utility in environmental monitoring and source apportionment studies.

A: Various methods are used to analyze this compound. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identification and quantification in complex mixtures like atmospheric aerosols and vehicular emissions. [] This method offers high sensitivity and selectivity for analyzing trace amounts of the compound. []

A: While the provided research doesn't directly address the environmental fate of this compound, its presence in diesel engine emissions suggests potential release into the environment. [] Further studies are needed to understand its degradation pathways, persistence, and potential impact on ecosystems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)